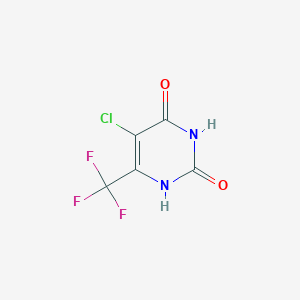5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
CAS No.: 85730-40-1
Cat. No.: VC3884693
Molecular Formula: C5H2ClF3N2O2
Molecular Weight: 214.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85730-40-1 |
|---|---|
| Molecular Formula | C5H2ClF3N2O2 |
| Molecular Weight | 214.53 g/mol |
| IUPAC Name | 5-chloro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) |
| Standard InChI Key | RKDONZJWZMILTF-UHFFFAOYSA-N |
| SMILES | C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl |
| Canonical SMILES | C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring fused with two ketone groups at positions 2 and 4, forming the 2,4(1H,3H)-pyrimidinedione scaffold. The chlorine atom at position 5 and the trifluoromethyl (-CF₃) group at position 6 introduce steric and electronic modifications that enhance stability and modulate intermolecular interactions. The molecular formula is C₅H₂ClF₃N₂O₂, with a calculated molecular weight of 214.53 g/mol.
IUPAC Name
The systematic IUPAC name is 5-chloro-6-(trifluoromethyl)-1H,3H-pyrimidine-2,4-dione, reflecting the substituents’ positions and the dione functional groups .
Structural Analogs
Similar compounds, such as 3-(4-chloro-5-ethoxy-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione (CID 135398), share the trifluoromethyl-pyrimidinedione backbone but differ in aryl substitutions . These analogs demonstrate the structural flexibility of the pyrimidinedione core for drug design.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-chloro-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves multi-step reactions, often starting from pyrimidine precursors. Key methodologies are adapted from patents detailing pyrimidinedione derivatives .
Chlorination and Trifluoromethylation
Physical and Chemical Properties
Thermodynamic Data
While experimental data for the exact compound is scarce, analogs provide approximations:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Melting Point | 240–260°C | |
| Density | 1.8–2.0 g/cm³ | |
| Boiling Point | 500–520°C | |
| Solubility in Water | <0.1 g/L | |
| LogP (Partition Coefficient) | 1.2–1.5 |
The trifluoromethyl group enhances lipid solubility, facilitating membrane permeability in biological systems .
Spectroscopic Characteristics
-
¹H NMR: Downfield shifts for pyrimidine protons (δ 8.2–8.5 ppm) due to electron-withdrawing substituents.
-
¹³C NMR: Peaks at δ 155–160 ppm for carbonyl carbons and δ 110–120 ppm for CF₃-attached carbon .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a precursor for anticancer agents, notably tipiracil hydrochloride, a thymidine phosphorylase inhibitor used in colorectal cancer therapy . The chlorine and trifluoromethyl groups enhance binding affinity to enzymatic targets.
Mechanism in Anticancer Drugs
In TAS-102 (Lonsurf®), a combination drug containing tipiracil, the pyrimidinedione moiety inhibits thymidine phosphorylase, preventing metabolic degradation of trifluridine and enhancing cytotoxicity .
Regulatory and Patent Status
Intellectual Property
Patents WO1998028280A1 and CN106632081A cover synthesis methods and intermediates . Generic manufacturing requires licensing due to ongoing exclusivity periods.
Future Research Directions
Synthetic Advancements
-
Flow Chemistry: Continuous-flow systems could enhance yield and reduce reaction times.
-
Biocatalytic Methods: Enzymatic trifluoromethylation for greener synthesis.
Therapeutic Exploration
-
Combination Therapies: Co-administration with checkpoint inhibitors for synergistic anticancer effects.
-
Antimicrobial Agents: Structure-activity relationship (SAR) studies to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume